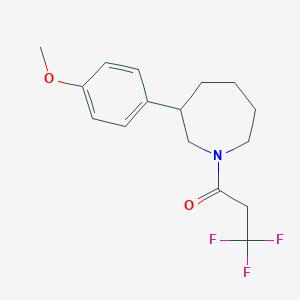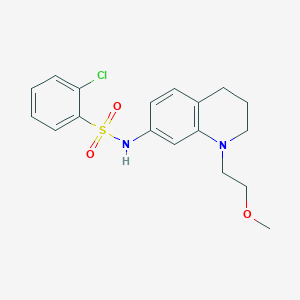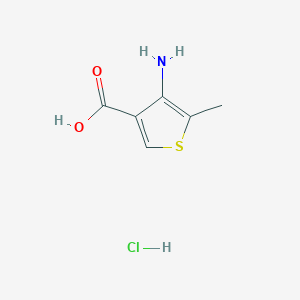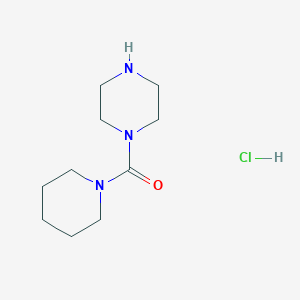
3,3,3-Trifluoro-1-(3-(4-methoxyphenyl)azepan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3,3-Trifluoro-1-(3-(4-methoxyphenyl)azepan-1-yl)propan-1-one” is a chemical compound with the molecular formula C16H20F3NO2 . It has a molecular weight of 218.18 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20F3NO2/c1-22-14-7-5-12(6-8-14)13-4-2-3-9-20(11-13)15(21)10-16(17,18)19/h5-8,13H,2-4,9-11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 41-42 degrees Celsius .Applications De Recherche Scientifique
Nucleophilic Substitution and Elimination Reactions
Research indicates that 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives are involved in nucleophilic substitution and elimination reactions, highlighting the complex reaction mechanisms and product yields in aqueous solutions. Such studies provide a foundational understanding of the reactivity of tertiary carbocations and their derivatives in mixed solvents, which could inform the design of novel compounds with improved stability and reactivity for various applications, including drug development and synthetic chemistry (Toteva & Richard, 1996).
Stereocontrolled Access to Epoxy Compounds
The kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol via lipase-mediated processes underscores the potential for enantioselective synthesis of trifluoro-epoxy compounds. Such compounds have significant potential in the synthesis of pharmaceuticals and agrochemicals, offering pathways to stereochemically complex structures with high enantiomeric purity (Shimizu, Sugiyama, & Fujisawa*, 1996).
Synthesis of Radioligands for Imaging Applications
The synthesis and evaluation of compounds like (S,S)-CFMME and (R)-OHDMI as potent inhibitors of norepinephrine reuptake highlight their potential as radioligands for imaging norepinephrine transporters with PET. Such research is crucial for the development of diagnostic tools in neurology and psychiatry, providing insights into the function of neurotransmitter systems and aiding in the diagnosis of neurological disorders (Schou et al., 2006).
Adhesive Polymers and Dental Applications
Research into the synthesis of 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate for adhesive polymers demonstrates potential applications in dentistry. The improved hydrolytic stability and non-cytotoxic nature of these monomers could enhance the performance and safety of dental adhesives, contributing to advancements in dental materials science (Moszner et al., 2006).
Antimicrobial Activity
The synthesis of novel compounds with antimicrobial properties, such as 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, showcases the ongoing search for new antimicrobial agents. This research is pivotal in addressing the global challenge of antibiotic resistance, offering new avenues for the development of effective antimicrobial therapies (Nagamani et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3,3,3-trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-22-14-7-5-12(6-8-14)13-4-2-3-9-20(11-13)15(21)10-16(17,18)19/h5-8,13H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWXMAGJHBXYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2467933.png)
![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)
![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)



![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2467947.png)


![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)